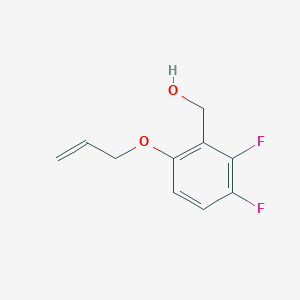

6-(Allyloxy)-2,3-difluorobenzyl Alcohol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

(2,3-difluoro-6-prop-2-enoxyphenyl)methanol |

InChI |

InChI=1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,13H,1,5-6H2 |

InChI Key |

APKRGOTUXWIFKM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C(=C(C=C1)F)F)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 6 Allyloxy 2,3 Difluorobenzyl Alcohol

Reactions Involving the Benzyl (B1604629) Alcohol Functionality

The primary alcohol group attached to the difluorinated benzene (B151609) ring is a versatile functional handle, susceptible to oxidation, derivatization, and substitution reactions.

Oxidation Reactions of Primary Alcohols

The primary alcohol of 6-(allyloxy)-2,3-difluorobenzyl alcohol can be selectively oxidized to the corresponding aldehyde, 6-(allyloxy)-2,3-difluorobenzaldehyde, a valuable intermediate in organic synthesis. Care must be taken to avoid over-oxidation to the carboxylic acid and to prevent unwanted reactions with the allyl group. A variety of modern, mild oxidizing agents are suitable for this transformation.

Commonly employed methods for the selective oxidation of benzyl alcohols to aldehydes include the use of reagents such as pyridinium chlorochromate (PCC), Swern oxidation (oxalyl chloride/DMSO), and Dess-Martin periodinane (DMP). For substrates with sensitive functional groups like the allyl ether, chemoselective methods are preferred. For instance, the TEMPO-catalyzed oxidation using sodium hypochlorite offers a mild and efficient alternative. researchgate.net The electron-withdrawing fluorine atoms on the aromatic ring can influence the reaction rate, generally making the alcohol slightly less susceptible to oxidation compared to unsubstituted benzyl alcohol.

Table 1: Selected Reagents for the Oxidation of this compound to 6-(Allyloxy)-2,3-difluorobenzaldehyde

| Reagent/System | Typical Solvent | Reaction Conditions | Expected Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 6-(Allyloxy)-2,3-difluorobenzaldehyde |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 6-(Allyloxy)-2,3-difluorobenzaldehyde |

| Swern Oxidation (COCl)₂, DMSO, Et₃N | Dichloromethane (DCM) | -78 °C to Room Temperature | 6-(Allyloxy)-2,3-difluorobenzaldehyde |

| TEMPO/NaOCl | Biphasic (e.g., DCM/H₂O) | 0 °C to Room Temperature | 6-(Allyloxy)-2,3-difluorobenzaldehyde |

Derivatization at the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly for valuable substrates, with a more reactive acylating agent like an acyl chloride or an acid anhydride in the presence of a base. libretexts.orgiiste.org The use of acyl chlorides with a non-nucleophilic base such as pyridine or triethylamine provides a high-yielding and irreversible method for ester formation. libretexts.org

Table 2: Representative Esterification Reactions of this compound

| Acylating Agent | Base | Solvent | Product |

| Acetic Anhydride | Pyridine | Dichloromethane (DCM) | 6-(Allyloxy)-2,3-difluorobenzyl acetate (B1210297) |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran (B95107) (THF) | 6-(Allyloxy)-2,3-difluorobenzyl benzoate |

| Stearoyl Chloride | N/A | Toluene | 6-(Allyloxy)-2,3-difluorobenzyl stearate |

Etherification: The formation of an ether from the benzyl alcohol can be accomplished through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic approach. organic-synthesis.comwikipedia.orgmasterorganicchemistry.com For more sensitive substrates, milder conditions may be necessary.

Table 3: Etherification of this compound

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | Sodium Hydride | Tetrahydrofuran (THF) | 6-(Allyloxy)-2,3-difluoro-1-(methoxymethyl)benzene |

| Benzyl Bromide | Potassium Carbonate | Acetonitrile (B52724) | 1-(Allyloxy)-2-(benzyloxymethyl)-3,4-difluorobenzene |

| Ethyl Tosylate | Sodium Hydride | Dimethylformamide (DMF) | 6-(Allyloxy)-2,3-difluoro-1-(ethoxymethyl)benzene |

Nucleophilic Substitution Reactions at the Benzylic Carbon

Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature. Therefore, this transformation typically requires activation of the hydroxyl group. The Mitsunobu reaction is a powerful method for achieving this, allowing for the substitution of the alcohol with a variety of nucleophiles with inversion of stereochemistry. scispace.comnih.govgoogle.com This reaction involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Alternatively, the alcohol can be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by a nucleophile.

Table 4: Nucleophilic Substitution of this compound

| Reagents | Nucleophile | Solvent | Product |

| PPh₃, DIAD, Phthalimide | Phthalimide | Tetrahydrofuran (THF) | 2-(6-(Allyloxy)-2,3-difluorobenzyl)isoindoline-1,3-dione |

| PPh₃, DEAD, NaN₃ | Azide | Tetrahydrofuran (THF) | 1-(Allyloxy)-2-(azidomethyl)-3,4-difluorobenzene |

| 1. TsCl, Pyridine; 2. NaCN | Cyanide | Dimethylformamide (DMF) | 2-(6-(Allyloxy)-2,3-difluorobenzyl)acetonitrile |

Radical Reactions at the Benzylic Position

The benzylic C-H bonds of the methylene (B1212753) group are susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. A common example is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation. This reaction selectively introduces a bromine atom at the benzylic position, which can then serve as a handle for further transformations.

Transformations of the Allyl Ether Moiety

The allyl group in this compound can undergo characteristic rearrangement reactions, most notably the Claisen rearrangement.

Rearrangement Reactions (e.g., Claisen Rearrangement)

The Claisen rearrangement is a scispace.comscispace.com-sigmatropic rearrangement of an allyl aryl ether that occurs upon heating. organic-chemistry.orglibretexts.orgyoutube.com This concerted, intramolecular process results in the migration of the allyl group from the oxygen atom to an ortho position on the aromatic ring. organic-chemistry.orglibretexts.orgyoutube.com In the case of this compound, the allyl group would migrate to the vacant position 5 of the benzene ring. The initial rearrangement product is a dienone intermediate, which then tautomerizes to the more stable aromatic phenol (B47542).

The reaction is typically carried out at high temperatures (around 200-250 °C) in a high-boiling solvent or neat. organic-chemistry.org The presence of Lewis acids can sometimes catalyze the reaction, allowing it to proceed at lower temperatures. The electronic nature of the substituents on the aromatic ring can influence the rate of the rearrangement, although the effect is generally not as pronounced as in electrophilic aromatic substitution.

The expected product from the Claisen rearrangement of this compound would be 2-allyl-6-(hydroxymethyl)-3,4-difluorophenol.

Table 5: Claisen Rearrangement of this compound

| Conditions | Solvent | Expected Product |

| Thermal (200-250 °C) | N,N-Diethylaniline (or neat) | 2-Allyl-3,4-difluoro-6-(hydroxymethyl)phenol |

| Lewis Acid Catalysis (e.g., BCl₃, AlCl₃) | Dichloromethane (DCM) | 2-Allyl-3,4-difluoro-6-(hydroxymethyl)phenol |

Cleavage and Deprotection of the Allyl Ether

The allyl ether group in this compound serves as a common protecting group for the phenolic hydroxyl. Its removal, or deprotection, is a key transformation that can be achieved under various conditions to yield 2,3-difluoro-6-(hydroxymethyl)phenol.

One of the most prevalent methods for allyl ether cleavage involves transition metal catalysis, particularly with palladium complexes. organic-chemistry.orgacsgcipr.org Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], facilitate the deallylation in the presence of a suitable nucleophilic scavenger. google.com The mechanism is believed to involve the formation of a π-allylpalladium complex, which is then attacked by the nucleophile, releasing the free phenol. organic-chemistry.org Another common palladium-based method uses palladium on activated charcoal (Pd/C). uspto.gov This heterogeneous catalyst can effect cleavage, often by first isomerizing the allyl ether to the corresponding enol ether, which is then readily hydrolyzed. uspto.gov

A variety of reagents and conditions have been developed for this purpose, offering selectivity and mildness. For instance, a combination of diphenylphosphine (HPPh2) and potassium tert-butoxide (tBuOK) provides a metal-free method for the deallylation of aryl allyl ethers. rsc.orgrsc.org This approach is noted for its high chemical selectivity for aryl ethers over aliphatic ones. rsc.org Additionally, specific conditions can be chosen to ensure the stability of other functional groups within the molecule. For example, palladium-catalyzed deprotection using barbituric acid derivatives in protic solvents can proceed at room temperature without affecting a wide variety of other functional groups. organic-chemistry.org

Table 1: Selected Methods for Allyl Ether Deprotection

| Reagent/Catalyst | Conditions | Comments |

| Pd(PPh3)4 / Morpholine | Argon, THF | Cleavage occurs via a π-allylpalladium intermediate with a nucleophilic acceptor. google.com |

| Pd/C / p-toluenesulfonic acid | Methanol (B129727)/Water, Reflux | Involves isomerization to an enol ether followed by hydrolysis. uspto.gov |

| HPPh2 / tBuOK | Mild, metal-free | Offers high selectivity for aryl ethers over aliphatic ethers. rsc.org |

| Pd(0) / Barbituric acid derivatives | Protic solvents (e.g., MeOH) | Proceeds at room temperature and is compatible with many functional groups. organic-chemistry.org |

Reactions at the Alkene Functionality

The double bond of the allyl group is a site of rich chemical reactivity, allowing for a variety of transformations including hydrogenation, halogenation, cycloaddition, and cross-coupling reactions.

Hydrogenation and Halogenation Reactions

Hydrogenation: The alkene can be readily reduced to a saturated propyl group through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction converts the allyl ether into a propyl ether, specifically 6-(Propyloxy)-2,3-difluorobenzyl alcohol. Asymmetric hydrogenation methods, often employing chiral iridium or rhodium catalysts, can be used to achieve enantioselective reductions if the substrate were prochiral. researchgate.netshu.edu

Halogenation: The reaction of the allyl group with halogens (e.g., Cl2, Br2) can proceed via different pathways depending on the conditions. At low temperatures, electrophilic addition across the double bond is expected, which would yield a dihalogenated propyl ether. However, at higher temperatures or under radical-initiating conditions (e.g., using N-bromosuccinimide, NBS), substitution at the allylic position is favored. pearson.comjove.comlibretexts.org This radical substitution occurs because the intermediate allylic radical is stabilized by resonance. libretexts.org

Table 2: Potential Hydrogenation and Halogenation Reactions

| Reaction | Reagents | Expected Product |

| Hydrogenation | H2, Pd/C | 6-(Propyloxy)-2,3-difluorobenzyl alcohol |

| Electrophilic Bromination | Br2, low temp. | 6-((2,3-Dibromopropyl)oxy)-2,3-difluorobenzyl alcohol |

| Radical Bromination | NBS, hv or ROOR | 6-((3-Bromoprop-1-en-1-yl)oxy)-2,3-difluorobenzyl alcohol |

Cycloaddition Reactions

The alkene of the allyl group can participate as a 2π component in cycloaddition reactions. A notable example is the [4+3] cycloaddition, a powerful method for forming seven-membered rings. In this reaction, an allyl cation or its synthetic equivalent reacts with a conjugated diene. illinois.eduwikipedia.org While the direct conversion of the allyl ether in this compound into a reactive allyl cation for cycloaddition would require specific activation, the alkene functionality represents a potential handle for such transformations. The reaction can proceed in a concerted or stepwise fashion, and its efficiency often depends on the nature of the diene, with cyclic and electron-rich dienes being particularly effective. wikipedia.org Other cycloadditions, such as [3+2] cycloadditions with oxyallyl cations, are also known, leading to the formation of five-membered rings. nih.gov

Cross-Coupling Reactions (e.g., with Organometallic Reagents)

The alkene functionality can be engaged in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org While the allyl ether itself is not a standard substrate for the classic Heck reaction, related transformations like the redox-relay Heck reaction have been used to synthesize chiral allylic ethers. nih.gov It is also conceivable that the molecule could first be converted to an allylic halide or triflate, which would then readily participate in Heck coupling with various aryl or vinyl partners.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile reaction that typically couples an organoboron compound with a halide or triflate. libretexts.org Notably, methods have been developed for the direct Suzuki-Miyaura coupling of allylic ethers with boronic acids. nih.govacs.org This reaction, often performed under mild, aqueous conditions, allows for the direct arylation or vinylation at the allylic position, proceeding through a π-allylpalladium intermediate. nih.govacs.org This provides a direct route to modify the allyl group without prior functionalization.

Table 3: Potential Cross-Coupling Reactions at the Alkene

| Reaction | Coupling Partners | Catalyst System | Comments |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | PdCl2(DPEphos) in water | Direct coupling of the allylic ether is possible under specific conditions. nih.gov |

| Heck (Redox-Relay) | Alkenyl Triflates | Palladium catalyst | Used for the enantioselective synthesis of allylic ethers. nih.govnih.gov |

Reactivity of the 2,3-Difluorobenzene Core

The aromatic ring of this compound is substituted with two fluorine atoms, an allyloxy group, and a hydroxymethyl group (as part of the benzyl alcohol moiety). The reactivity of this core, particularly towards electrophilic aromatic substitution (EAS), is governed by the electronic and steric effects of these substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution, the existing substituents on the benzene ring determine the position of the incoming electrophile. chemistrytalk.org This is known as the directing effect. Substituents are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate), and as ortho-, para-, or meta-directors. pressbooks.pub

Allyloxy Group (-OCH2CH=CH2): The oxygen atom of the ether donates electron density to the ring through resonance (+M effect), making it a strongly activating group and an ortho-, para-director. pressbooks.publibretexts.org

Fluorine Atoms (-F): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect). However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance (+M effect), which stabilizes the intermediate carbocation (arenium ion) when substitution occurs at the ortho and para positions. libretexts.orgwikipedia.org

Hydroxymethyl Group (-CH2OH): The benzyl alcohol moiety is generally considered a weakly deactivating group and an ortho-, para-director. Its deactivating nature stems from the mild inductive electron withdrawal by the oxygen atom.

Therefore, electrophilic substitution is most likely to occur at the C4 (para to the allyloxy group) and C5 (ortho to the allyloxy group) positions. Steric hindrance from the adjacent substituents might influence the ratio of the resulting isomers.

Table 4: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OCH2CH=CH2 | C1 | +M (Resonance Donation) | Activating | Ortho, Para |

| -F | C2, C3 | -I (Inductive Withdrawal), +M (Resonance Donation) | Deactivating | Ortho, Para |

| -CH2OH | C6 | -I (Inductive Withdrawal) | Weakly Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, typically requiring the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to facilitate the attack of a nucleophile. wikipedia.orgyoutube.com In the case of this compound, the fluorine atoms serve as potential leaving groups. However, the aromatic ring is substituted with electron-donating allyloxy and hydroxymethyl groups, which generally deactivate the ring towards classical SNAr reactions. youtube.comnih.gov

The regioselectivity of a potential SNAr reaction would be influenced by the electronic effects of the substituents. The fluorine at the C2 position is ortho to the allyloxy group and meta to the benzyl alcohol, while the fluorine at the C3 position is meta to the allyloxy group and ortho to the benzyl alcohol. The precise outcome of such a reaction would depend on the specific conditions and the nature of the attacking nucleophile.

Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgsemanticscholar.orguwindsor.ca This reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. semanticscholar.orguwindsor.ca

In this compound, several functional groups could potentially direct the lithiation: the allyloxy group, the benzylic alcohol (or its corresponding alkoxide), and the fluorine atoms. The relative directing ability of these groups would determine the site of deprotonation. Alkoxy groups are well-known directing groups, favoring lithiation at the adjacent ortho position. wikipedia.org Fluorine atoms can also act as directing groups, albeit weaker than alkoxy groups. semanticscholar.org The benzylic alcohol can be deprotonated by the organolithium reagent to form a lithium alkoxide, which can also direct lithiation.

Given the presence of multiple directing groups, a competition for directing the lithiation would occur. The oxygen of the allyloxy group is a potent directing group and would be expected to direct lithiation to the C5 position. However, the acidic proton of the benzyl alcohol would be abstracted first by the organolithium reagent, forming a lithium alkoxide. This in situ generated alkoxide could also influence the regioselectivity of the subsequent aromatic C-H abstraction. The fluorine atoms themselves exert an acidifying effect on the ortho protons, which could also play a role in determining the site of lithiation. Without specific experimental data on this molecule, predicting the exact regiochemical outcome is challenging. However, based on the established hierarchy of directing groups, lithiation is most likely to be directed by the allyloxy group.

A plausible reaction scheme for the lithiation and subsequent functionalization is presented below:

| Reagent 1 | Reagent 2 (Electrophile) | Product |

| n-Butyllithium | N,N-Dimethylformamide (DMF) | 5-Formyl-6-(allyloxy)-2,3-difluorobenzyl alcohol |

| sec-Butyllithium | Trimethylsilyl chloride (TMSCl) | 6-(Allyloxy)-2,3-difluoro-5-(trimethylsilyl)benzyl alcohol |

| tert-Butyllithium | Carbon dioxide (CO2) | 6-(Allyloxy)-2,3-difluoro-5-(hydroxymethyl)benzoic acid |

Transition Metal-Catalyzed Coupling Reactions on the Aryl Ring

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. sigmaaldrich.commdpi.comorganic-chemistry.orgwikipedia.org Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

In the context of this compound, the carbon-fluorine bonds are generally unreactive in palladium-catalyzed cross-coupling reactions compared to carbon-bromine or carbon-iodine bonds. libretexts.org Therefore, for this substrate to participate in such reactions, it would likely need to be further functionalized with a more reactive leaving group, such as a bromine, iodine, or triflate group, at one of the available ring positions (C4 or C5).

Assuming the introduction of a bromine atom at the C4 position, a variety of cross-coupling reactions could be envisaged:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the C4 position. wikipedia.orglibretexts.orgnih.govmdpi.comresearchgate.net

Heck Reaction: Coupling with an alkene under palladium catalysis would introduce a substituted vinyl group at the C4 position. organic-chemistry.orgwikipedia.orgsemanticscholar.orgnih.govlibretexts.org

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, would result in the formation of an arylethyne. wikipedia.orgnih.govlibretexts.orgscispace.comorganic-chemistry.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would lead to the formation of a new carbon-nitrogen bond, introducing an amino group at the C4 position. wikipedia.orglibretexts.orgrug.nlchemrxiv.orgorganic-chemistry.org

The presence of the allyloxy and benzyl alcohol functionalities could potentially influence these reactions. The double bond of the allyl group might undergo side reactions under certain Heck conditions. The hydroxyl group of the benzyl alcohol could potentially coordinate to the metal center, influencing the catalytic activity. Careful selection of reaction conditions would be crucial to achieve the desired coupling products selectively.

The following table summarizes potential transition metal-catalyzed coupling reactions of a hypothetical 4-bromo-6-(allyloxy)-2,3-difluorobenzyl alcohol:

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 6-(Allyloxy)-2,3-difluoro-4-phenylbenzyl alcohol |

| Heck Reaction | Styrene | Pd(OAc)2, PPh3, Et3N | 6-(Allyloxy)-2,3-difluoro-4-styrylbenzyl alcohol |

| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 6-(Allyloxy)-2,3-difluoro-4-(phenylethynyl)benzyl alcohol |

| Buchwald-Hartwig Amination | Morpholine | Pd2(dba)3, BINAP, NaOtBu | 6-(Allyloxy)-2,3-difluoro-4-morpholinobenzyl alcohol |

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 6-(Allyloxy)-2,3-difluorobenzyl alcohol, a complete NMR analysis would require data from several types of experiments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)2D NMR techniques are used to establish the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, within the allyl group and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is vital for confirming the connection of the allyl group to the benzyl (B1604629) alcohol moiety. No 2D NMR data for this compound could be located.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)HRMS would provide the high-precision mass of the molecular ion of this compound, allowing for the determination of its exact elemental formula (C₁₀H₁₀F₂O₂). This is a definitive method for confirming the chemical formula of a newly synthesized compound. A search for this information yielded no results.

Due to the absence of these critical experimental data, it is not possible to construct the detailed scientific article with data tables and research findings as requested.

Gas Chromatography-Mass Spectrometry (GC-MS)

For "this compound," the sample would first be vaporized and passed through a gas chromatograph. The separation is based on the compound's volatility and affinity for the column's stationary phase, resulting in a characteristic retention time that helps in its identification. nih.gov

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M+), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound. The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragments. The analysis of this fragmentation pattern is key to confirming the structure.

Expected Fragmentation Pattern:

The mass spectrum of "this compound" would be expected to show key fragments resulting from the cleavage of its weakest bonds.

| Fragment | Description | Expected m/z |

| [M]+ | Molecular Ion | 200.07 |

| [M-H₂O]+ | Loss of water from the alcohol | 182.06 |

| [M-CH₂OH]+ | Loss of the hydroxymethyl group | 169.05 |

| [M-C₃H₅O]+ | Cleavage of the allyl ether group | 143.03 |

| [C₇H₄F₂O]+ | Difluorobenzyl cation fragment | 142.02 |

| [C₃H₅]+ | Allyl cation | 41.04 |

This is an interactive data table. You can sort and filter the data.

These predicted fragments provide a detailed map of the molecule's structure, confirming the presence of the difluorobenzyl core, the alcohol functional group, and the allyloxy substituent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The specific frequencies at which a molecule absorbs radiation are characteristic of its chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a modern advancement that allows for the rapid collection of high-resolution IR spectra. thermofisher.com For "this compound," the FTIR spectrum would display distinct absorption bands corresponding to its various functional groups. The influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives can be investigated using IR spectroscopy. researchgate.net

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3200 | O-H Stretch (broad) | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic & Alkene |

| 2950-2850 | C-H Stretch | Alkane (CH₂) |

| 1650-1600 | C=C Stretch | Alkene (Allyl) & Aromatic |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| 1260-1200 | C-O Stretch | Aryl Ether |

| 1100-1000 | C-O Stretch | Primary Alcohol |

| 1150-1050 | C-F Stretch | Aryl Fluoride |

| 990 & 910 | =C-H Bend | Alkene (Allyl) |

This is an interactive data table. You can sort and filter the data.

The presence of a broad peak in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl (-OH) group, while peaks in the aromatic and ether regions confirm the core structure.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that simplifies the analysis of liquid and solid samples. researchgate.netmdpi.com Instead of passing an infrared beam through the sample, ATR-IR measures the changes that occur in an internally reflected IR beam when it comes into contact with the sample. researchgate.net This method is non-destructive and requires minimal sample preparation. nih.gov

For "this compound," the ATR-FTIR spectrum would be nearly identical to the standard transmission FTIR spectrum. The key advantage of ATR-IR is the ease of sample handling, providing high-quality data from just a small drop of the liquid alcohol or a few crystals of the solid. The positions of the characteristic absorption bands for the alcohol, ether, aromatic ring, and carbon-fluorine bonds would be consistent with those obtained by traditional FTIR spectroscopy. mdpi.com

Other Spectroscopic Methods

While GC-MS and IR spectroscopy provide the primary structural information, other methods can offer complementary data.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. For "this compound," the UV-Vis spectrum would be dominated by the absorption of the substituted benzene (B151609) ring. The presence of the difluoro and allyloxy substituents would be expected to cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzyl alcohol.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is often complementary to IR spectroscopy. It detects changes in the polarizability of a molecule's electron cloud during vibration. For this compound, Raman spectroscopy would be particularly effective at identifying the C=C stretching vibrations of the aromatic ring and the allyl group, as well as the C-F bonds, providing additional confirmation of the molecular structure. nih.gov

Computational and Theoretical Studies on 6 Allyloxy 2,3 Difluorobenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods use the principles of quantum mechanics to model molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. For 6-(allyloxy)-2,3-difluorobenzyl alcohol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its equilibrium geometry. researcher.life This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Furthermore, DFT provides insights into the electronic structure, including the distribution of electron density, molecular orbital energies, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. This information is crucial for understanding the molecule's reactivity and kinetic stability.

Illustrative Data Table: Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | Value in Å |

| Bond Length | C-O (ether) | Value in Å |

| Bond Length | O-H (alcohol) | Value in Å |

| Bond Angle | C1-C2-C3 | Value in degrees |

| Bond Angle | C-O-C (ether) | Value in degrees |

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT geometry optimization.

Ab Initio Methods for Energetic and Spectroscopic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate calculations of energetic and spectroscopic properties.

For this compound, ab initio calculations could be used to determine its absolute energy, enthalpy of formation, and Gibbs free energy. These energetic properties are fundamental to understanding the molecule's stability and its potential role in chemical reactions.

Spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic transition energies (UV-Vis spectra), can also be predicted with high accuracy using ab initio methods. idpublications.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of the molecule.

Illustrative Data Table: Calculated Energetic and Spectroscopic Properties (Ab Initio)

| Property | Method | Calculated Value |

|---|---|---|

| Electronic Energy | MP2/cc-pVTZ | Value in Hartrees |

| Enthalpy of Formation | G4(MP2) | Value in kJ/mol |

| Vibrational Frequency (O-H stretch) | CCSD(T)/aug-cc-pVTZ | Value in cm⁻¹ |

Note: The values in this table are for illustrative purposes and represent the type of data that would be obtained from ab initio calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the allyloxy and benzyl (B1604629) alcohol groups in this compound allows for multiple low-energy conformations. Conformational analysis aims to identify these different spatial arrangements and determine their relative stabilities. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using quantum chemical methods.

Molecular dynamics (MD) simulations provide a time-dependent view of the molecule's behavior. By simulating the motion of atoms over time, MD can explore the conformational landscape, identify the most populated conformers, and study the dynamics of conformational changes. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. The electronic structure information obtained from DFT calculations, such as the energies and shapes of the HOMO and LUMO, can identify the most likely sites for nucleophilic and electrophilic attack.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, providing further insight into its reactivity. By modeling the transition states of potential reaction pathways, computational chemistry can predict the activation energies and reaction rates, thereby explaining and predicting the selectivity of chemical transformations involving this compound.

Spectroscopic Prediction and Interpretation through Computational Approaches

As mentioned in section 5.1.2, computational methods are highly effective in predicting various spectroscopic properties. For this compound, these predictions are crucial for several reasons. Theoretical vibrational spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions. idpublications.org

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can assist in the interpretation of experimental ¹H and ¹³C NMR spectra, which are standard techniques for structural elucidation. The accurate prediction of electronic spectra can help in understanding the photophysical properties of the molecule.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (aromatic) | Value |

| C2 (aromatic) | Value |

| C (allylic CH₂) | Value |

Note: This table is a hypothetical representation of data that could be generated through computational spectroscopic predictions.

Applications of 6 Allyloxy 2,3 Difluorobenzyl Alcohol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govmdpi.com Fluorinated building blocks like 6-(Allyloxy)-2,3-difluorobenzyl alcohol are instrumental in this field. The difluorinated aromatic ring is a stable core that imparts unique electronic properties and metabolic resistance to the final product. researchgate.net

The true synthetic versatility of this compound lies in the dual reactivity of the alcohol and the allyl ether. The benzyl (B1604629) alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a halide) to allow for nucleophilic substitution, extending the carbon skeleton. chemicalbook.comnih.gov Simultaneously, the allyl group can undergo a variety of transformations, such as:

Claisen Rearrangement: Upon heating, the allyl group can migrate to the adjacent position on the aromatic ring, forming a new C-C bond and creating a more complex phenolic structure.

Oxidation: The double bond can be converted to an epoxide or diol, introducing new stereocenters and functional groups.

Addition Reactions: The double bond can participate in halogenation, hydroboration-oxidation, and other addition reactions to further functionalize the molecule.

This multi-faceted reactivity enables chemists to use this compound as a starting point for constructing intricate, multi-functionalized fluorinated molecules with potential biological activity. mdpi.comnih.gov

Building Block for Heterocyclic Compounds Containing Fluoroaromatic and Allylic Moieties

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational to a vast number of pharmaceuticals and natural products. sigmaaldrich.comossila.comsrdorganics.com this compound is an excellent building block for synthesizing novel heterocycles that combine a fluoroaromatic unit with an allylic fragment.

The synthetic pathways to heterocycles can involve either or both of the compound's reactive sites. For instance, the benzyl alcohol can be used to form oxygen-containing heterocycles like furans or pyrans. Following oxidation to an aldehyde, it can react with amines to generate nitrogen-containing heterocycles such as pyridines or quinolines. ossila.com

The allyloxy group provides additional routes for cyclization. The terminal double bond is a key component in ring-closing metathesis reactions to form larger heterocyclic rings. It can also participate in intramolecular cycloaddition reactions. The synthesis of complex heterocyclic systems, such as those found in chalcones and their derivatives like isoxazoles and indazoles, often relies on precursors with allyloxy functionalities. researchgate.net This makes this compound a valuable precursor for creating novel heterocyclic scaffolds for drug discovery and materials science. apolloscientific.co.uk

Intermediate in the Construction of Diversified Chemical Libraries

In modern drug discovery, generating large collections of structurally related compounds, known as chemical libraries, is essential for high-throughput screening to identify new drug candidates. nih.gov this compound is an ideal scaffold for creating such libraries due to its multiple, orthogonally reactive functional groups.

Chemists can systematically modify each part of the molecule:

The Alcohol Group: Can be esterified or etherified with a wide range of acids or alcohols.

The Allyl Group: The double bond can be derivatized through various addition reactions.

The Aromatic Ring: Can undergo electrophilic substitution reactions, although the fluorine atoms are deactivating.

This allows for the rapid, parallel synthesis of hundreds or thousands of distinct compounds from a single starting intermediate. nih.gov The resulting library of fluorinated, allylic compounds can then be screened for biological activity, accelerating the discovery of new molecular entities with therapeutic potential.

Contribution to the Exploration of Chemical Space for New Molecular Entities

Chemical space refers to the vast, multidimensional realm of all possible organic molecules. A key goal in synthetic chemistry is to explore new regions of this space to discover molecules with novel properties. nih.gov Fluorinated compounds are of particular interest because the unique properties of fluorine (high electronegativity, small size) allow them to occupy regions of chemical space that are inaccessible to their non-fluorinated counterparts. nih.govlongdom.org

This compound contributes to this exploration by providing a synthetically accessible entry point to a unique class of molecules. The combination of a difluorophenyl ring, a flexible allylic chain, and a reactive benzyl alcohol group creates a structural motif that is not commonly found in commercial compound collections. By using this intermediate, chemists can synthesize novel molecules that expand the boundaries of known chemical space. nih.gov This exploration is vital for finding next-generation drugs, agrochemicals, and materials that address unmet societal needs. nih.govontosight.ai

Summary of Applications

| Application Area | Synthetic Utility of this compound |

| Complex Fluorinated Molecules | Serves as a versatile precursor where the alcohol and allyl groups can be independently modified to build molecular complexity. mdpi.comnih.gov |

| Heterocyclic Synthesis | Acts as a key building block for a variety of oxygen- and nitrogen-containing heterocycles via cyclization reactions involving the alcohol or allyl moieties. ossila.comresearchgate.netapolloscientific.co.uk |

| Chemical Library Construction | Provides a core scaffold with multiple reactive sites for parallel synthesis, enabling the rapid generation of diverse compound libraries for screening. nih.gov |

| Exploration of Chemical Space | Enables the synthesis of novel molecular architectures, combining fluoroaromatic and allylic features to access new areas of chemical space for discovery. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(Allyloxy)-2,3-difluorobenzyl Alcohol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,3-difluorobenzyl alcohol with allyl bromide or allyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Elevated temperatures enhance reaction kinetics, while solvent polarity (e.g., DMF) stabilizes intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield optimization may require stoichiometric control of allyl halide and base .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR (¹H/¹³C/¹⁹F): Assign fluorine substituents (δ ~ -110 to -150 ppm for aromatic F) and allyloxy protons (δ 5.8–6.1 ppm for CH₂=CH₂).

- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Assess purity using reverse-phase columns (C18, acetonitrile/water with 0.1% formic acid) .

- Thermal analysis : DSC/TGA to determine melting points and thermal stability.

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine and allyloxy groups. Fukui indices identify electrophilic/nucleophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation (e.g., C-F σ* interactions). Solvent effects are simulated using PCM models .

Q. How does the allyloxy group influence the compound’s interaction with alcohol dehydrogenases (ADHs) compared to non-allylated analogs?

- Methodological Answer : Structural studies (X-ray crystallography) of ADH complexes reveal that the allyloxy group introduces steric hindrance, altering substrate orientation. ¹⁹F NMR shows reduced ring-flipping rates (cf. pentafluorobenzyl analogs), indicating tighter binding. Mutagenesis (e.g., Phe93Ala ADH) further probes steric and π-π interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound across enzymatic assays?

- Methodological Answer :

- Assay standardization : Control pH, cofactor (NAD⁺/NADH) concentrations, and temperature.

- Isotopic labeling : Use deuterated substrates to trace kinetic isotope effects.

- Enzyme source variation : Compare ADH isoforms (e.g., horse liver vs. human ADH1B) .

- Docking simulations : AutoDock/Vina models predict binding modes conflicting with experimental data .

Q. How can researchers design derivatives of this compound to enhance metabolic stability while retaining bioactivity?

- Methodological Answer :

- Bioisosteric replacement : Substitute allyloxy with cyclopropylmethoxy to reduce oxidative metabolism.

- Fluorine scanning : Introduce additional F atoms at para positions to block CYP450-mediated hydroxylation.

- Prodrug approaches : Esterify the benzyl alcohol to improve membrane permeability .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary significantly between batch and flow reactors?

- Methodological Answer : Flow reactors enhance heat/mass transfer, reducing side reactions (e.g., allyl group polymerization). Batch reactions may suffer from localized overheating, degrading heat-sensitive intermediates. Kinetic studies (e.g., in-line FTIR monitoring) optimize residence time and temperature .

Q. How do discrepancies arise in HPLC purity assessments of this compound across laboratories?

- Methodological Answer : Variability stems from:

- Column aging : Degraded C18 phases alter retention times.

- Mobile phase pH : Formic acid concentration (±0.05%) impacts ionization.

- Calibration standards : Use USP-grade reference materials for quantification .

Comparative Analysis Table

| Compound | Key Features | Applications in Research |

|---|---|---|

| This compound | Allyl ether, dual fluorine substituents | Enzyme inhibition, prodrug design |

| 2,3-Difluorobenzyl Alcohol | No allyloxy group | ADH substrate mobility studies |

| 3-Benzyloxy-2,6-difluorobenzyl Alcohol | Benzyl ether | Medicinal chemistry intermediates |

| 4-Bromo-2,6-difluorobenzyl Alcohol | Bromine for cross-coupling | Suzuki-Miyaura coupling substrates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.